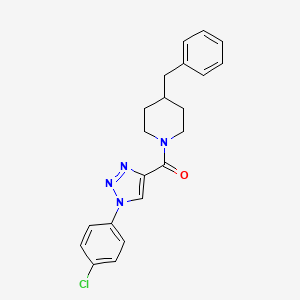

(4-苄基哌啶-1-基)(1-(4-氯苯基)-1H-1,2,3-三唑-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a piperidone derivative . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .

Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . A classical method for the synthesis of piperidones is the Petrenko-Kritschenko piperidone synthesis, which involves combining an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine .Chemical Reactions Analysis

The chemical reactions involving piperidones can employ various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .科学研究应用

晶体结构分析

- 该化合物的晶体结构及其衍生物已被研究,揭示了有关分子相互作用的重要细节。例如,对加合物(4-氯苯基)(4-羟基哌啶-1-基)甲酮-(4-氯苯基)(哌啶-1-基)甲酮的研究表明哌啶环和苯环的取向及其分子间氢键模式,有助于理解分子结构及其在各种应用中的意义 (Revathi 等人,2015)。

酶抑制和药物化学

- 该化合物的几种衍生物已被合成并测试其抑制人脂肪酸酰胺水解酶 (FAAH) 和单酰基甘油酯脂肪酶 (MAGL) 的能力,这些酶参与内源性大麻素代谢。这些研究对于开发针对各种生理和病理过程的新疗法至关重要 (Morera 等人,2012)。

合成策略和化学转化

- 该化合物及其类似物已被用于各种合成策略中,例如 4-二苯甲叉基哌啶的 CAN 介导的重排。这突出了其在促进结构复杂且具有潜在药理活性的化合物的合成中的作用 (Chang 等人,2006)。

分子对接和生物活性

- 已对具有(4-苄基哌啶-1-基)(1-(4-氯苯基)-1H-1,2,3-三唑-4-基)甲酮骨架的化合物进行了分子对接研究和生物活性(如抗癌和抗菌作用)研究。这些研究提供了对这些化合物的潜在治疗应用的见解 (Katariya 等人,2021)。

催化和化学反应

- 一些衍生物已被用作催化体系中的配体,例如在 Huisgen 1,3-偶极环加成反应中。这些研究有助于开发有机合成中更有效的催化过程 (Ozcubukcu 等人,2009)。

环境和材料科学

- 研究还探讨了苯并三唑和二苯甲酮衍生物的环境存在和影响,为环境监测和安全评估提供了有价值的信息 (Zhang 等人,2011)。

作用机制

Target of Action

It’s worth noting that compounds with a piperidine nucleus have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Compounds with a piperidine nucleus are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with a piperidine nucleus have been found to exhibit a wide range of biological activities, suggesting that they may have various molecular and cellular effects .

生化分析

Biochemical Properties

The compound could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure of the compound and the biochemical context in which it is present .

Cellular Effects

The effects of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on cellular processes could be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of the compound could vary with different dosages, potentially showing threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

The compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of the compound within cells and tissues could involve interactions with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound could be influenced by factors such as targeting signals or post-translational modifications, potentially directing it to specific compartments or organelles .

属性

IUPAC Name |

(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNOSJORNCPFWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2505736.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylthio)benzamide](/img/structure/B2505738.png)

![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)